molecular formula C9H12N2 B13066667 (S)-cyclopropyl(pyridin-2-yl)methanamine

(S)-cyclopropyl(pyridin-2-yl)methanamine

Cat. No.: B13066667
M. Wt: 148.20 g/mol
InChI Key: PFYIHZIVTALTCS-VIFPVBQESA-N
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Description

(S)-cyclopropyl(pyridin-2-yl)methanamine is a chiral amine compound that features a cyclopropyl group attached to a pyridin-2-yl moiety via a methanamine linker. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-cyclopropyl(pyridin-2-yl)methanamine typically involves the condensation of cyclopropylamine with pyridine-2-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation step, ensuring high enantiomeric purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-cyclopropyl(pyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with Raney nickel catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Pyridin-2-yl-methanone.

    Reduction: Piperidin-2-yl-methanamine.

    Substitution: Various alkylated or acylated pyridine derivatives.

Mechanism of Action

The mechanism of action of (S)-cyclopropyl(pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-cyclopropyl(pyridin-2-yl)methanamine is unique due to the presence of both the cyclopropyl and pyridin-2-yl groups, which confer distinct steric and electronic properties. This combination enhances its potential for diverse chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

(S)-cyclopropyl(pyridin-2-yl)methanamine

InChI

InChI=1S/C9H12N2/c10-9(7-4-5-7)8-3-1-2-6-11-8/h1-3,6-7,9H,4-5,10H2/t9-/m0/s1

InChI Key

PFYIHZIVTALTCS-VIFPVBQESA-N

Isomeric SMILES

C1CC1[C@@H](C2=CC=CC=N2)N

Canonical SMILES

C1CC1C(C2=CC=CC=N2)N

Origin of Product

United States

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